molecular formula C25H30N4O2S2 B11657931 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 361994-67-4

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11657931
CAS No.: 361994-67-4
M. Wt: 482.7 g/mol
InChI Key: CEILSHGKDWRDPK-HKWRFOASSA-N
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Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H30N4O2S2 and its molecular weight is 482.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound with potential biological activities. Its complex structure suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Formula

The molecular formula of the compound is C24H31N5O4S2C_{24}H_{31}N_{5}O_{4}S_{2} with a monoisotopic mass of approximately 517.18176 Da.

Structural Features

The compound contains:

  • A thiazolidine ring, which is known for its biological activity.
  • A pyrido-pyrimidine moiety that may contribute to its pharmacological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC24H31N5O4S2
Monoisotopic Mass517.18176 Da
InChIKeyPDPXDKOZRHDRQH-MNDPQUGUSA-N
SMILESCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one under study have shown selective cytotoxicity against various cancer cell lines, including K562 (leukemia) and HeLa (cervical cancer) cells.

Case Study: Cytotoxic Effects

A study demonstrated that certain thiazolidine derivatives had IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells, indicating strong cytotoxic effects comparable to standard chemotherapeutics like cisplatin .

The anticancer activity of thiazolidine derivatives may be attributed to:

  • Induction of apoptosis through both intrinsic and extrinsic pathways.
  • Inhibition of key signaling pathways involved in cancer cell proliferation.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
K5628.5 - 14.9Cisplatin21.5
HeLa8.9 - 15.1Cisplatin21.5
MDA-MB-36112.7 - 25.6Cisplatin21.5

Antibacterial Properties

Molecular docking studies have suggested that similar thiazolidine compounds exhibit antibacterial activity with high inhibition constants and favorable binding energies against bacterial targets .

Phosphatase Inhibition

Some derivatives have been identified as potent inhibitors of protein tyrosine phosphatase (PTP1B), which is implicated in various diseases including diabetes and cancer. The most active compounds showed IC50 values as low as 6.09 µM , indicating their potential as therapeutic agents .

Properties

CAS No.

361994-67-4

Molecular Formula

C25H30N4O2S2

Molecular Weight

482.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H30N4O2S2/c1-16-10-13-27(14-11-16)22-19(23(30)28-12-6-7-17(2)21(28)26-22)15-20-24(31)29(25(32)33-20)18-8-4-3-5-9-18/h6-7,12,15-16,18H,3-5,8-11,13-14H2,1-2H3/b20-15-

InChI Key

CEILSHGKDWRDPK-HKWRFOASSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCCC5

Origin of Product

United States

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